Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH
Description
Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies
The landscape of peptide synthesis was revolutionized by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s. researchgate.netnih.govpeptide.com This technique anchors the first amino acid of a desired peptide sequence to an insoluble polymer resin. The peptide chain is then elongated in a stepwise fashion by sequentially adding Nα-protected amino acids. nih.govopenaccessjournals.com A key advantage of SPPS is the ability to use excess reagents to drive coupling reactions to completion, with purification simplified to washing and filtering the resin-bound peptide. peptide.comamericanpeptidesociety.org
Over the decades, SPPS has undergone significant evolution:
Boc vs. Fmoc Chemistry : Early SPPS primarily used the Boc (tert-butyloxycarbonyl) protecting group, which requires harsh acidic conditions (like liquid hydrogen fluoride) for its removal. nih.govnih.gov The introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group by Carpino and Han in 1970 offered a milder alternative, as it is removed by a weak base (typically piperidine). nih.gov By the mid-1990s, Fmoc-based strategies became the dominant methodology in the field due to their greater compatibility with sensitive amino acids and complex modifications. nih.gov
Automation and Technology : The development of automated peptide synthesizers, including those with microwave assistance, has dramatically increased the speed and efficiency of peptide production, enabling the routine synthesis of long and complex sequences. peptide.comnih.gov
Advanced Reagents : The creation of more efficient coupling reagents (e.g., HBTU, HATU) and specialized resins has further enhanced the purity and yield of synthetic peptides. openaccessjournals.comamericanpeptidesociety.org
Persistent Challenges in the Chemical Synthesis of Complex Peptides
Despite its success, SPPS faces persistent challenges, particularly when synthesizing "difficult sequences." These are often long peptides or those rich in hydrophobic residues. sigmaaldrich.comnih.govmblintl.com
During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can cause multiple peptide chains to stick together, or aggregate. sigmaaldrich.compeptide.com This on-resin aggregation is a primary cause of synthesis failure. nih.gov The aggregated chains become poorly solvated and physically inaccessible, which hinders subsequent coupling and deprotection reactions, leading to low yields and truncated, impure products. americanpeptidesociety.orgsigmaaldrich.com Peptides containing hydrophobic amino acids such as valine, leucine, and isoleucine, or those with repeating sequences, are particularly prone to aggregation. sigmaaldrich.compeptide.comresearchgate.net
Steric Hindrance : Bulky amino acids or protecting groups can physically block the approach of the incoming activated amino acid, slowing down or preventing peptide bond formation. sigmaaldrich.com
Aggregation : As described above, chain aggregation can block the N-terminal amine, making it unavailable for the next coupling reaction. americanpeptidesociety.orgpeptide.com
Secondary Structure : The formation of stable secondary structures can also render the reactive terminus of the peptide inaccessible. mblintl.com
Amino acids (except glycine) are chiral molecules, and maintaining their specific stereochemistry (L- or D-form) is critical for the biological activity of the final peptide. Racemization, the conversion of an amino acid from one stereoisomer to its mirror image, can occur during the activation and coupling steps of SPPS. americanpeptidesociety.orgnsf.gov This loss of stereochemical integrity leads to diastereomeric impurities that are often difficult to separate from the desired product and can drastically reduce or alter the peptide's function. americanpeptidesociety.org Cysteine residues, particularly when located at the C-terminus, are known to be susceptible to racemization under certain conditions. sigmaaldrich.com
Historical Development and Theoretical Basis of Pseudoproline Technology
To address the challenges of aggregation and low coupling efficiency, innovative chemical tools have been developed. Among the most powerful are pseudoproline dipeptides. chempep.comwikipedia.org
The concept of using pseudoprolines as a solubilizing and structure-disrupting technique was introduced by Manfred Mutter and colleagues in the mid-1990s. chempep.comiris-biotech.debachem.com The core idea is based on the unique properties of the natural amino acid proline. Proline's rigid, cyclic structure often induces a "kink" in the peptide backbone, which disrupts the formation of regular secondary structures like β-sheets.
Pseudoprolines are artificial dipeptides that mimic this effect. They are formed by reacting a serine, threonine, or cysteine residue with an aldehyde or ketone. chempep.comwikipedia.org This reaction creates a temporary, proline-like five-membered ring: an oxazolidine (B1195125) for serine and threonine, or a thiazolidine (B150603) (the sulfur analog) for cysteine. chempep.comwikipedia.orgiris-biotech.de
The specific compound Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH contains a cysteine-derived pseudoproline. The notation "Psi(Dmp,H)pro" indicates a thiazolidine ring derived from 2,2-dimethoxypropane (B42991) (from which "Dmp" is derived) or a related dimethylated precursor. merckmillipore.comiris-biotech.de
By incorporating this dipeptide into a growing peptide chain, chemists can achieve two goals simultaneously:
Temporary Protection : The thiazolidine ring serves as a temporary protecting group for the cysteine side chain. wikipedia.org
Structure Disruption : More importantly, the ring introduces a proline-like kink that favors a cis-amide bond conformation, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation. chempep.comwikipedia.orgnih.gov
This disruption keeps the peptide chains well-solvated and accessible, significantly improving coupling efficiency and leading to higher yields and purer products. chempep.commerckmillipore.com The thiazolidine ring is designed to be stable during the Fmoc-SPPS cycles but is readily cleaved under standard final cleavage conditions (e.g., with trifluoroacetic acid, TFA), regenerating the native cysteine residue in the final peptide. merckmillipore.comacs.org
Research Findings on Pseudoproline Dipeptides
The effectiveness of pseudoproline dipeptides in improving peptide synthesis is well-documented. Their strategic placement within a sequence, often every 6 residues, has proven to be a highly effective method for synthesizing long and amyloidogenic peptides. merckmillipore.commerckmillipore.com
| Peptide Sequence / Type | Challenge | Result with Standard SPPS | Result with Pseudoproline Dipeptides | Reference |
|---|---|---|---|---|
| Human Amylin (hAmylin) | High aggregation propensity | Only traces of desired product | Successful synthesis with high yield | chempep.com |
| RANTES (24-91) (68-mer) | High aggregation propensity, long sequence | Synthesis failed | Efficient synthesis achieved | chempep.comwikipedia.org |
| Highly Aggregated Sequences (General) | Severe on-resin aggregation | Low yield, impure product | Up to 10-fold increase in product yield observed | merckmillipore.com |
| Conotoxin Derivatives (Cyclic) | Slow on-resin macrocyclization | Long reaction time for cyclization | Significantly decreased coupling time for cyclization | nih.govacs.org |
The data consistently show that incorporating pseudoproline dipeptides, such as the Cys-Cys variant discussed, is a powerful strategy to overcome aggregation, enhance solubility, and improve coupling efficiency, thereby enabling the synthesis of peptides that were previously considered inaccessible. chempep.comwikipedia.orgmerckmillipore.com
Mechanistic Principles of Conformational Restraint
The utility of the This compound building block is rooted in the mechanistic principles of conformational restraint imposed by the pseudoproline (Ψ-Pro) moiety. nih.gov Pseudoprolines, including the thiazolidine ring derived from cysteine in this compound, act as potent structure-disrupting elements within a growing peptide chain. iris-biotech.denih.gov
The core mechanism involves the modulation of the amide bond geometry preceding the modified residue. wikipedia.orgnih.gov In a typical peptide backbone, the amide bond strongly favors a trans conformation due to lower steric hindrance. However, the five-membered ring of a proline or a pseudoproline residue introduces significant steric constraints that make the cis and trans conformations more energetically comparable. acs.org For C2-substituted pseudoprolines, this effect is even more pronounced, leading to a distinct preference for a cis-amide bond with the preceding amino acid. wikipedia.org
| Feature | Standard Peptide Chain | Chain with Pseudoproline |
| Amide Bond Preference | Overwhelmingly trans | Increased preference for cis wikipedia.org |
| Backbone Conformation | Extended, prone to β-sheet formation | "Kinked" or turn structure chempep.compeptide.com |
| Interchain Interactions | Strong hydrogen bonding, leading to aggregation peptide.com | Disrupted hydrogen bonding peptide.com |
| Solubility during SPPS | Often poor, leading to low yields | Enhanced solvation and accessibility wikipedia.orgnih.gov |
The thiazolidine ring of the Cys(Psi(Dmp,H)pro) is stable during the standard cycles of Fmoc-SPPS but is designed to be cleaved under the final acidic conditions used to deprotect the peptide and release it from the resin. iris-biotech.depeptide.com Treatment with trifluoroacetic acid (TFA) hydrolyzes the thiazolidine ring, reverting the structure back to the native cysteine residue in the final peptide. iris-biotech.denih.gov This transient modification serves its purpose during synthesis and is then seamlessly removed, making pseudoprolines a powerful and reversible tool in advanced peptide synthesis. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGVFHGNCTAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Entity: Fmoc Cys Trt Cys Psi Dmp,h Pro Oh As a Core Building Block
Structural Design and Chemical Modularity
The utility of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH stems from its modular design, where each component serves a distinct and critical function during solid-phase peptide synthesis (SPPS). This modularity allows for precise control over the synthetic process, enabling the construction of challenging peptide sequences. chemimpex.com
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for the α-amino (Nα) group of the amino acid. ontosight.ainumberanalytics.com Its primary role is to prevent unwanted reactions at the N-terminus during the formation of peptide bonds. ontosight.ai The Fmoc group was introduced in the 1970s as an alternative to the acid-labile Boc group, offering the significant advantage of being removable under mild basic conditions. numberanalytics.compublish.csiro.au
This base-lability is the key to its widespread use in the popular Fmoc/tBu (tert-butyl) SPPS strategy. wikipedia.org Deprotection is typically achieved using a solution of a weak base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This process is rapid and does not affect the acid-labile protecting groups used for amino acid side chains or the linker attaching the peptide to the solid support. publish.csiro.auwikipedia.org
Another major advantage of the Fmoc group is that its cleavage releases a dibenzofulvene-piperidine adduct, which has a strong ultraviolet (UV) absorbance. publish.csiro.auwikipedia.org This property allows for the real-time spectrophotometric monitoring of the deprotection step, ensuring the reaction has gone to completion before proceeding to the next coupling cycle. wikipedia.orgontosight.ai The Fmoc-amino acids are also typically crystalline, stable solids that are soluble in common SPPS solvents. publish.csiro.au
| Property | Description | Significance in Peptide Synthesis |
|---|---|---|
| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain and linker protecting groups, preventing their premature removal. publish.csiro.auwikipedia.org |
| Monitoring | UV-active byproduct upon cleavage | Allows for quantitative monitoring of the deprotection reaction to ensure completion. wikipedia.orgontosight.ai |
| Stability | Stable to acids and hydrolysis | Withstands conditions used for coupling and for cleaving other types of protecting groups. wikipedia.org |
| Physical State | Fmoc-amino acids are often crystalline and stable | Facilitates handling, storage, and purification of the building blocks. publish.csiro.au |
The thiol group in the side chain of cysteine is highly nucleophilic and requires robust protection during peptide synthesis to prevent side reactions, such as alkylation or undesired disulfide bond formation. The trityl (Trt) group is a widely used, acid-labile protecting group for this purpose. sigmaaldrich.comrsc.org It is considered the standard and most cost-effective choice for the routine synthesis of peptides containing free thiol groups. sigmaaldrich.comsigmaaldrich.comcem.com
The Trt group is sufficiently stable to withstand the basic conditions used for Fmoc group removal but is readily cleaved during the final step of SPPS, which typically involves treatment with strong acid, such as trifluoroacetic acid (TFA). sigmaaldrich.com The cleavage mechanism proceeds through the formation of a stable trityl cation. nih.gov However, the nucleophilic nature of the deprotected thiol can lead to re-attachment of the trityl group. To prevent this and ensure complete deprotection, a scavenger, such as triisopropylsilane (B1312306) (TIS), is added to the cleavage cocktail to irreversibly reduce the trityl cation to triphenylmethane. sigmaaldrich.com
One drawback of using Fmoc-Cys(Trt)-OH is its susceptibility to racemization during the amino acid activation step, particularly when using phosphonium (B103445) or uronium-based coupling reagents in the presence of a base like diisopropylethylamine (DIEA). sigmaaldrich.comnih.gov Careful selection of coupling methods and bases can minimize this side reaction. sigmaaldrich.com
| Feature | Description | Relevance in SPPS |
|---|---|---|
| Chemical Nature | Acid-labile protecting group. | Removed during the final TFA cleavage step, compatible with Fmoc strategy. sigmaaldrich.comresearchgate.net |
| Cleavage Reagents | Typically 95% TFA with scavengers (e.g., TIS, water). | Scavengers are crucial to prevent side reactions and ensure complete removal. sigmaaldrich.com |
| Orthogonality | Stable to the basic conditions used for Fmoc removal. | Allows for selective Nα-deprotection without affecting the cysteine side chain. rsc.orgucl.ac.uk |
| Potential Side Reaction | Prone to racemization during activation/coupling. | Requires optimization of coupling conditions to maintain chiral purity. nih.gov |
Pseudoproline dipeptides are synthetic constructs designed to overcome common challenges in SPPS, particularly the aggregation of the growing peptide chain. wikipedia.orgmerckmillipore.com Aggregation, often caused by the formation of intermolecular β-sheet structures, can lead to poor solvation, incomplete reactions, and low yields. wikipedia.org Pseudoprolines disrupt these secondary structures by introducing a "kink" into the peptide backbone, similar to the effect of a natural proline residue. wikipedia.orgacs.org This is achieved because the five-membered ring structure favors a cis-amide bond conformation with the preceding amino acid, breaking the regular hydrogen-bonding patterns required for β-sheet formation. acs.orgthieme-connect.de
In the case of this compound, the pseudoproline is a thiazolidine (B150603) ring derived from the second cysteine residue. wikipedia.orgthieme-connect.de This moiety serves a dual purpose: it temporarily protects the cysteine side-chain and Nα-amino group while simultaneously acting as a structure-breaking element to enhance solubility and coupling efficiency. wikipedia.org The thiazolidine ring is stable under standard SPPS coupling and Fmoc-deprotection conditions but is designed to be cleaved by TFA during the final deprotection, regenerating the native cysteine residue. merckmillipore.comchempep.com
Cysteine-derived pseudoprolines (thiazolidines) are generally formed by the condensation reaction of a cysteine residue with an aldehyde or a ketone. wikipedia.orgiris-biotech.de This reaction creates the five-membered thiazolidine ring. thieme-connect.de There are two primary strategies for preparing the dipeptide building blocks needed for SPPS:
In Situ Acylation: This method involves the acylation of a pre-formed Cys-derived thiazolidine using an activated N-protected amino acid, such as an acid fluoride. thieme-connect.de
Direct Insertion: This involves forming the oxazolidine (B1195125) or thiazolidine ring system within a dipeptide that already contains a C-terminal serine, threonine, or cysteine. thieme-connect.de
For cysteine-derived thiazolidines, the in-situ acylation approach is generally applicable. thieme-connect.de The resulting Fmoc-dipeptide-OH building block can then be incorporated into a peptide sequence using standard coupling protocols. merckmillipore.com
The specific properties of a pseudoproline are influenced by the aldehyde or ketone used in its formation, which determines the substituents on the C2 position of the thiazolidine ring. In this compound, the moiety is derived from 2,4-dimethoxybenzaldehyde (B23906), resulting in a 2,4-dimethoxyphenyl (Dmp) group and a hydrogen atom at the C2 position.
The choice of the Dmp group is significant. Cysteine-based pseudoprolines derived from 2,4-dimethoxybenzaldehyde are compatible with standard Fmoc/tBu synthesis protocols. iris-biotech.de However, it has been noted that these Dmp-substituted pseudoprolines may be less effective at inducing the desired cis-amide conformation compared to dimethyl-substituted pseudoprolines derived from acetone. merckmillipore.com Despite this, they remain powerful tools for improving synthetic efficiency. merckmillipore.comiris-biotech.de The stability of the thiazolidine ring towards TFA can also be influenced by the substituents and the surrounding peptide sequence. While early reports suggested very high stability requiring harsh deprotection conditions, more recent studies have shown that Cys pseudoprolines can be removed efficiently within hours using standard TFA cleavage cocktails, similar to their widely used oxazolidine counterparts derived from serine and threonine. acs.org
Elucidation of the Thiazolidine Pseudoproline Moiety (Psi(Dmp,H)pro)
Positioning of this compound in Peptide Chemistry Research
This compound is positioned as a high-value building block for advanced peptide synthesis, particularly in the synthesis of "difficult" sequences, long peptides, and cyclic peptides. chemimpex.commerckmillipore.com Its application is crucial in both academic research and pharmaceutical drug development for creating novel peptide-based therapeutics. chemimpex.comchemimpex.com
The presence of two cysteine residues makes this compound particularly useful for constructing peptides with specific disulfide bond patterns, which are often essential for biological activity and structural stability. chemimpex.comchemimpex.com The combination of the aggregation-disrupting pseudoproline and the strategically placed protecting groups provides chemists with a powerful tool to:
Improve Synthetic Yields: By preventing aggregation, the pseudoproline moiety ensures better solvation and more efficient coupling and deprotection steps, leading to higher purity of the crude product. merckmillipore.comchempep.com
Enhance Solubility: Peptides incorporating this building block often show improved solubility, which is beneficial not only during synthesis but also for subsequent purification and handling. chempep.com
Reduce Racemization: The use of a cysteine-derived pseudoproline offers excellent chiral stability compared to standard Fmoc-Cys(Trt)-OH, significantly reducing the risk of epimerization during coupling. merckmillipore.com
Facilitate Synthesis of Complex Peptides: It enables the synthesis of highly amyloidogenic or aggregation-prone polypeptides that are otherwise inaccessible with standard methods. merckmillipore.comiris-biotech.de
In medicinal chemistry, this building block is employed to create novel therapeutics with potentially improved efficacy and stability. chemimpex.com The ability to precisely control the introduction of cysteine residues and manage their protection is vital for designing peptides that can target specific biological receptors or pathways. chemimpex.comnih.gov
Synthetic Methodologies and Strategic Applications in Peptide Assembly
Integration into Fmoc Solid-Phase Peptide Synthesis Protocols
The use of pseudoproline dipeptides like Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is designed for seamless integration into standard Fmoc-SPPS workflows, requiring no specialized equipment. chempep.com They are particularly valuable in the automated synthesis of complex, lengthy, or aggregation-prone peptides. chempep.comactivotec.com
The incorporation of pre-formed pseudoproline dipeptides is straightforward and utilizes standard coupling methodologies common in Fmoc-SPPS. chempep.commerckmillipore.com While coupling to the sterically hindered nitrogen of a pseudoproline monomer is difficult, the use of a dipeptide building block circumvents this issue, as the coupling reaction occurs at the free N-terminal amine of the Fmoc-protected dipeptide. bachem.comsigmaaldrich.com
Commonly employed coupling reagents include phosphonium (B103445) and uronium salts, as well as carbodiimides, often used with additives to enhance efficiency and minimize side reactions. Microwave-assisted synthesis can also be employed to accelerate coupling times, which is especially beneficial for long or difficult sequences. chempep.combachem.com
Table 1: Optimized Coupling Reagents for Pseudoproline Dipeptide Incorporation
| Reagent Class | Example | Key Characteristics |
|---|---|---|
| Uronium Salts | HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Forms an active ester with the C-terminal carboxyl group, facilitating rapid and efficient amide bond formation. Widely used in automated SPPS. chempep.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | A highly effective coupling reagent, similar in function to HBTU, known for promoting fast reactions. acs.org |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to form the active ester and suppress racemization. chempep.com |
| Additives | HOBt (1-Hydroxybenzotriazole) / OxymaPure | Used with carbodiimides to form active esters, increase coupling efficiency, and act as a scavenger for side reactions. acs.org |
The successful application of this compound in peptide synthesis hinges on the principle of orthogonal protection. nih.gov This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.denih.gov The Fmoc/tBu strategy is a classic example of an orthogonal system. nih.goviris-biotech.de
In this specific dipeptide, three key protecting groups are utilized:
Fmoc (Fluorenylmethyloxycarbonyl): A temporary, base-labile group protecting the N-terminal amine. It is removed at the beginning of each coupling cycle using a mild organic base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. nih.govembrapa.br
Trt (Trityl): A permanent, acid-labile group protecting the thiol side chain of the first cysteine residue. embrapa.brpeptide.com Its bulky nature provides effective protection throughout the synthesis. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid, typically during the final cleavage from the resin. peptide.comtotal-synthesis.com
Psi(Dmp,H)pro (Thiazolidine Ring): This structure serves as a temporary, acid-labile protecting group for the backbone amide and side-chain thiol of the second cysteine. acs.orgbachem.com Like the Trt group, it is stable to basic conditions but is cleaved during the final acid-mediated step, regenerating the native cysteine residue. bachem.comnih.gov
Table 2: Orthogonality of Protecting Groups in this compound
| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonality |
|---|---|---|---|
| Fmoc | α-Amino group (N-terminus) | Base-labile (e.g., 20% Piperidine in DMF) | Orthogonal to Trt and Psi(Dmp,H)pro |
| Trt | Cysteine thiol side chain | Acid-labile (e.g., TFA-based cleavage cocktail) | Orthogonal to Fmoc |
| Psi(Dmp,H)pro | Cysteine backbone and side chain | Acid-labile (e.g., TFA-based cleavage cocktail) | Orthogonal to Fmoc |
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups. For peptides synthesized using this compound, this is achieved with a strong acid cocktail. chempep.comactivotec.com
A standard cleavage cocktail consists of Trifluoroacetic Acid (TFA) as the primary cleavage agent, with scavengers added to trap the reactive carbocations generated from the protecting groups. nih.gov A widely used mixture is TFA/triisopropylsilane (B1312306) (TIS)/water (H₂O) in a ratio of 95:2.5:2.5. nih.gov TIS is particularly effective at scavenging the trityl cations released from the Cys(Trt) residue. nih.gov During this process, the acid-labile thiazolidine (B150603) ring of the pseudoproline is also opened, yielding the native peptide sequence. bachem.comnih.gov The lability of the thiazolidine ring can be sequence-dependent, with deprotection times ranging from one to several hours. nih.govacs.org
In specific cases, such as the synthesis of protected peptide fragments for subsequent condensation, a milder cleavage strategy can be used. activotec.com If the peptide is assembled on a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin, it can be cleaved using a dilute acid solution (e.g., acetic acid/trifluoroethanol/DCM), which leaves the Trt and pseudoproline groups intact. activotec.compeptide.com The resulting protected fragment often exhibits enhanced solubility due to the presence of the pseudoproline moiety. activotec.compeptide.com
The cleavage of the thiazolidine ring is an acid-catalyzed hydrolysis reaction that regenerates the native cysteine residue. The mechanism proceeds through several key steps:
Protonation: In the strongly acidic environment of the TFA cleavage cocktail, a proton is added to one of the heteroatoms (sulfur or nitrogen) of the thiazolidine ring. youtube.com This protonation activates the ring.
Nucleophilic Attack: A nucleophile, typically water present in the cleavage cocktail, attacks the electrophilic carbon atom of the protonated ring (the C-2 position derived from the dimethoxybenzaldehyde used in its formation).
Ring Opening: This nucleophilic attack leads to the opening of the five-membered ring, forming a transient intermediate.
Hydrolysis and Regeneration: The intermediate subsequently hydrolyzes to yield the final products: the deprotected peptide with a native Cys-Cys sequence, and the corresponding aldehyde (2,4-dimethoxybenzaldehyde). This process efficiently unmasks the original peptide structure. bachem.comnih.gov
Cleavage Strategies for Pseudoproline-Containing Peptides
Mitigation of Synthetic Difficulties via Pseudoproline Inclusion
The primary and most celebrated application of pseudoproline dipeptides is their ability to overcome common challenges in SPPS, particularly those related to peptide aggregation. chempep.comwikipedia.orgmerckmillipore.com
During SPPS, growing peptide chains, especially those with hydrophobic or alternating hydrophilic/hydrophobic sequences, can self-associate on the solid support to form stable, insoluble secondary structures, most notably intermolecular β-sheets. wikipedia.orgbachem.com This aggregation phenomenon physically obstructs the N-terminal amine of the growing chain, severely impeding both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid. chempep.comwikipedia.org The result is a high number of deletion sequences, failed syntheses, and extremely low yields of the desired product. merckmillipore.com
The incorporation of a pseudoproline dipeptide like this compound provides a robust solution to this problem. The mechanism of action is based on conformational disruption:
Induction of a 'Kink': The rigid, five-membered thiazolidine ring structure forces the preceding peptide bond into a cis-amide conformation. chempep.comwikipedia.orgbachem.com This is a significant deviation from the typical trans conformation favored by most peptide bonds.
Disruption of Secondary Structure: The induced cis bond introduces a sharp turn or "kink" in the peptide backbone, which is structurally incompatible with the extended, linear conformation required for β-sheet formation. chempep.comactivotec.compeptide.com By inserting these kinks at strategic locations (typically every 5-6 residues in aggregation-prone regions), the formation of intermolecular hydrogen bonds is effectively prevented. merckmillipore.com
Enhanced Solvation and Accessibility: By breaking up these aggregates, the peptide chains remain fully solvated by the synthesis solvents (e.g., DMF, NMP). chempep.comacs.org This ensures that the N-terminus remains accessible to reagents, leading to dramatically improved and more predictable coupling and deprotection kinetics. chempep.commerckmillipore.com The practical outcome is a significant increase in the yield and purity of the crude peptide, which simplifies subsequent purification efforts. activotec.commerckmillipore.com
Table 3: Effects of Pseudoproline Inclusion on Peptide Synthesis
| Synthetic Problem | Underlying Cause | Solution with Pseudoproline Inclusion |
|---|---|---|
| Low Coupling/Deprotection Efficiency | Intermolecular β-sheet aggregation on the resin, leading to poor solvation and steric hindrance of the N-terminus. | The thiazolidine ring induces a cis-amide bond, creating a "kink" that disrupts β-sheet formation. |
| Poor Crude Purity and Yield | Incomplete reactions result in a high percentage of deletion sequences and truncated peptides. | By preventing aggregation, reaction kinetics are improved, leading to more complete reactions and a purer crude product with higher yield. |
| Insolubility of Peptide on Resin | Strong interchain hydrogen bonding reduces the interaction between the peptide and the synthesis solvent. | The disruption of secondary structures enhances the solvation of the peptide chains, keeping them accessible for synthesis. |
Maximizing Coupling Yields and Purity in Challenging Sequences
The chemical synthesis of long peptides or those with "difficult sequences" is frequently hampered by the aggregation of the growing peptide chain on the solid-phase support. bachem.com This aggregation, often driven by intermolecular β-sheet formation, can lead to poor solvation, resulting in incomplete coupling reactions and significantly reduced yields and purity of the final product. chempep.comacs.org The strategic incorporation of pseudoproline dipeptides, such as this compound, is a powerful technique to mitigate these issues. acs.orgchemimpex.com
The core of this strategy lies in the structure of the pseudoproline itself. The thiazolidine ring in the Cys(Psi(Dmp,H)pro) moiety, derived from the reaction of cysteine with an aldehyde (in this case, 2,4-dimethoxybenzaldehyde), introduces a "kink" in the peptide backbone. chempep.com This is because the amide bond preceding the pseudoproline ring preferentially adopts a cis configuration, similar to a native proline residue. This disruption of the linear peptide chain effectively breaks up the hydrogen-bonding patterns that lead to the formation of stable, aggregate-prone secondary structures. acs.org
By interrupting these aggregative structures, the peptide chain remains better solvated and more accessible for subsequent coupling reactions. acs.org This enhanced solvation and accessibility directly translate to improved acylation and deprotection kinetics, leading to higher coupling efficiencies and a cleaner crude product with fewer deletion sequences. acs.org The use of pre-formed dipeptide building blocks like this compound is crucial, as direct coupling onto the sterically hindered secondary amine of a pseudoproline monomer on the resin can be inefficient. researchgate.net
The 2,4-dimethoxyphenyl (Dmp) group on the thiazolidine ring of this compound is designed for compatibility with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. The thiazolidine ring is stable during the repetitive piperidine treatments for Fmoc group removal but is smoothly cleaved under the acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA), to regenerate the native cysteine residue. bachem.comiris-biotech.de Studies have shown that Cys-pseudoproline deprotection can be achieved within 1-3 hours using standard TFA cleavage cocktails, which is comparable to other common protecting groups. nih.govnih.gov
The impact of incorporating pseudoproline dipeptides on synthesis efficiency can be significant. In the synthesis of highly aggregation-prone polypeptides, such as human islet amyloid polypeptide (IAPP), the incorporation of pseudoproline derivatives has been shown to be essential for obtaining the desired product in a manageable yield. iris-biotech.de While specific yield data for this compound is proprietary to individual research applications, the general principle of yield and purity improvement is a well-established benefit of the pseudoproline approach.
| Factor | Standard SPPS in "Difficult" Sequence | SPPS with this compound |
| Peptide Aggregation | High propensity for β-sheet formation and aggregation. | Disrupted secondary structure due to cis-amide bond induction. |
| Solvation | Poor solvation of the resin-bound peptide chain. | Improved solvation and chain accessibility. |
| Coupling Efficiency | Reduced coupling rates, risk of incomplete reactions. | Enhanced coupling kinetics and higher yields. |
| Crude Purity | Higher levels of deletion sequences and byproducts. | Improved purity of the crude peptide product. |
Prevention and Control of Racemization During Peptide Elongation
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis, particularly during the activation step required for amide bond formation. Cysteine is one of the amino acids most susceptible to racemization during coupling, especially when its side-chain is protected with the commonly used trityl (Trt) group. nih.govnih.gov The use of strong activating reagents and bases can exacerbate this problem, leading to diastereomeric impurities that are often difficult to separate from the target peptide. nih.gov
The incorporation of a pseudoproline structure offers a robust solution for controlling racemization, especially in the context of fragment condensation. When a peptide fragment is activated at its C-terminal carboxyl group for coupling to another fragment, the C-terminal residue is highly prone to racemization via the formation of an oxazolone (B7731731) intermediate. However, if the C-terminal residue is part of a pseudoproline ring, as in a fragment ending with -Cys(Psi(Dmp,H)pro)-OH, this pathway is effectively blocked.
The nitrogen atom of the C-terminal residue is a tertiary amine, incorporated into the thiazolidine ring. This structural constraint prevents the formation of the planar oxazolone intermediate that is the primary mechanism for racemization. Therefore, peptide fragments with a C-terminal pseudoproline can be coupled with minimal to no racemization, even under forcing conditions such as elevated temperatures (e.g., microwave heating) that are sometimes used to drive difficult couplings to completion. bachem.comresearchgate.net
Research has demonstrated the effectiveness of this strategy. Studies on the preparation of C-terminal cysteine-containing peptide acids, which are notoriously difficult due to base-mediated epimerization, have shown that using a C-terminal pseudoproline structure allows for epimerization-free synthesis via Fmoc-SPPS. acs.orgresearchgate.net This makes building blocks like this compound invaluable for strategies that require the creation and coupling of such sensitive fragments.
| Coupling Scenario | C-terminal Amino Acid | Racemization Risk | Underlying Mechanism |
| Standard Fragment Coupling | -Cys(Trt)-OH | High | Formation of a planar, achiral oxazolone intermediate upon activation allows for proton abstraction and loss of stereochemistry. |
| Fragment Coupling with Pseudoproline | -Cys(Psi(Dmp,H)pro)-OH | Minimal / Suppressed | The tertiary amine within the thiazolidine ring prevents the formation of the oxazolone intermediate, thus preserving stereointegrity. bachem.comresearchgate.net |
Strategies for Convergent Peptide Synthesis Utilizing Pseudoproline Units
Convergent synthesis is an advanced strategy for producing large peptides and small proteins. Instead of adding amino acids one by one (linear synthesis), protected peptide fragments are synthesized independently and then joined together (ligated). This approach offers several advantages, including easier purification of intermediate fragments and the potential for parallel synthesis. However, its success hinges on the ability to couple the fragments efficiently and without racemization of the C-terminal residue of the activating fragment. bachem.comacs.org
Peptide fragments containing pseudoproline units, such as those prepared using this compound, are exceptionally well-suited for convergent strategies for two primary reasons discussed previously:
Enhanced Solubility: The structure-disrupting properties of the pseudoproline moiety often lead to protected peptide fragments that have significantly improved solubility compared to their linear counterparts. bachem.com This is a major practical advantage, as poor solubility of fragments can make the subsequent ligation step inefficient or impossible.
Racemization Suppression: As detailed in section 3.2.3, a C-terminal pseudoproline residue provides robust protection against racemization during fragment activation and coupling. bachem.comresearchgate.net This ensures the stereochemical purity of the final, larger peptide.
The general strategy involves the solid-phase synthesis of a peptide fragment ending with a pseudoproline. For example, a fragment could be synthesized using this compound as the final building block. This fragment is then cleaved from the resin, with the pseudoproline still intact, purified, and then used in a solution-phase or solid-phase ligation with another peptide fragment. researchgate.net The use of pseudoproline-containing fragments has been successfully applied in the synthesis of complex targets, including glycopeptide thioesters. researchgate.net The ability to perform these critical fragment couplings without epimerization, even under microwave conditions, highlights the power of this approach. researchgate.net
This methodology expands the toolbox for chemical protein synthesis, allowing for the assembly of larger and more complex molecules than might be feasible with a purely linear approach. The unique combination of solubility enhancement and racemization suppression makes pseudoproline dipeptides, including the specific Cys-Cys variant this compound, key enabling reagents for advanced convergent peptide synthesis. bachem.comacs.org
Conformational Analysis and Structural Investigations of Pseudoproline Containing Peptides
Theoretical Frameworks for Conformational Prediction and Analysis
Computational chemistry provides powerful tools for predicting and analyzing the conformational landscapes of complex molecules like Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH. Theoretical frameworks, particularly ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are instrumental in exploring the conformational preferences of pseudoproline-containing peptides. nih.gov These computational approaches allow for the systematic investigation of the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them.
Studies on model pseudoproline dipeptides, such as N-acetyl-N'-methylamides of oxazolidine (B1195125) (Oxa) and thiazolidine (B150603) (Thz), have utilized methods like B3LYP with a self-consistent reaction field to model the effects of different solvents on conformational stability. nih.gov These calculations are essential for understanding how the replacement of the proline's Cγ-H2 group with a heteroatom (like the sulfur in the thiazolidine ring of Cys(Psi(Dmp,H)pro)) alters conformational preferences and the dynamics of cis-trans isomerization. nih.gov
Key findings from these theoretical studies include:
Solvent Effects: As solvent polarity increases, conformations stabilized by intramolecular hydrogen bonds become less populated, while more extended structures like PPII- or PPI-like conformations become more prevalent. nih.gov
Energy Calculations: The relative total free energy (ΔG) for each conformation is calculated by summing the conformational electronic energy, thermal contributions, entropic contributions, and the relative solvation free energy. acs.org This allows for the prediction of the most stable structures in different environments. acs.org
Isomerization Barriers: Theoretical models can calculate the rotational energy barriers for cis-trans isomerization around the peptide bond preceding the pseudoproline residue. nih.govresearchgate.net These calculations have shown that the barriers for thiazolidine-containing dipeptides are often lower than those for proline dipeptides, a finding consistent with experimental observations. nih.gov
These computational models, often validated against experimental data, provide a foundational understanding of the intrinsic conformational biases imposed by the pseudoproline unit, guiding further spectroscopic analysis. acs.org
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the experimental validation of theoretical models and for providing detailed insights into the three-dimensional structure and dynamics of peptides in solution. nih.gov For a molecule like this compound, a combination of techniques is employed to characterize its complex conformational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics
NMR spectroscopy is a premier technique for studying peptide conformation at atomic resolution in a solution state, which closely mimics a biological environment. nih.gov It can provide detailed information on the ensemble of conformations that a flexible molecule like a peptide may adopt. nih.govyoutube.com
The peptide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. The energy barrier for interconversion is high enough that this isomerization occurs on a slow timescale relative to the NMR experiment, often resulting in two distinct sets of NMR signals for the two isomers. ucl.ac.ukhw.ac.uk This phenomenon allows for the direct observation and quantification of the cis and trans populations. hw.ac.uknih.gov
The incorporation of a pseudoproline, such as the thiazolidine in Cys(Psi(Dmp,H)pro), is known to favor a cis amide bond with the preceding residue, which in this case is Cys(Trt). wikipedia.orgpeptide.com This induced "kink" in the peptide backbone is a key feature of pseudoproline chemistry, disrupting the formation of secondary structures like β-sheets and preventing peptide aggregation. wikipedia.orgchempep.compeptide.com
Two-dimensional NMR experiments, such as Nuclear Overhauser Enhancement Spectroscopy (NOESY), are particularly powerful for confirming the presence of the cis isomer. nih.gov Characteristic NOE cross-peaks, for instance between the alpha proton of the Cys(Trt) residue and the alpha proton of the Cys(Psi(Dmp,H)pro) residue, provide unambiguous evidence for the cis conformation. nih.gov The relative populations of the cis and trans conformers can be determined by integrating the corresponding signals in 1D or 2D spectra. mdpi.com Studies have shown that the cis-Pro content is highly dependent on the nature of the neighboring amino acids. imrpress.com
Table 1: Representative NMR Observables for Cis/Trans Isomer Analysis
| NMR Technique | Observable | Information Gained | Typical Finding for Xaa-ΨPro |
|---|---|---|---|
| 1D ¹H NMR | Signal duplication for residues near the ΨPro | Presence of both cis and trans isomers in slow exchange | Two sets of resonances are often visible. ucl.ac.uknih.gov |
| 2D NOESY/ROESY | Hα(i) - Hα(i+1) cross-peak | Unambiguous identification of the cis isomer | A strong cross-peak indicates a short distance, confirming the cis conformation. nih.gov |
| ¹³C NMR | Difference in Cβ and Cγ chemical shifts (Δβγ) | Distinguishes between cis and trans isomers | The Δβγ value is characteristically different for the two isomers. mdpi.com |
| Integration of Signals | Relative peak areas | Quantification of the cis:trans population ratio | Pseudoprolines significantly increase the population of the cis isomer compared to natural proline. nih.govacs.org |
The five-membered thiazolidine ring of the pseudoproline residue is not planar and exists in a dynamic equilibrium between different puckered conformations. nih.gov For proline-like rings, these are typically described as "UP" and "DOWN" puckers (or Cγ-endo and Cγ-exo), where the Cγ atom is displaced on the same or opposite side of the ring relative to the carbonyl carbon of the peptide bond. nih.govfrontiersin.org
Detailed analysis of NMR parameters, including ³J coupling constants and NOE data, allows for the determination of the dominant ring pucker. frontiersin.org Quantum mechanics calculations can further be used to determine the energy difference between the Cγ-endo and Cγ-exo puckers, revealing the more stable conformation. frontiersin.org
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
Infrared (IR) and Vibrational Circular Dichroism (VCD) are powerful techniques for investigating the secondary structure of peptides in solution. nih.govnih.gov VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the chirality and three-dimensional arrangement of molecules, making it an excellent probe for peptide conformation. bruker.com
The analysis focuses on the characteristic amide vibrational bands:
Amide I (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide backbone. Its frequency and VCD signal shape are highly sensitive to the peptide's secondary structure (e.g., helix, sheet, turn, or random coil). nih.gov
Amide II (1500-1600 cm⁻¹): Arises from a coupling of the N-H in-plane bending and C-N stretching modes. It also provides valuable information about the peptide's conformation. nih.gov
For pseudoproline-containing peptides, VCD can detect the conformational ordering induced by the ring structure. The "kink" introduced by the favored cis bond can lead to specific turn-like structures that give rise to characteristic VCD signatures. peptide.com The interpretation of complex VCD spectra is often aided by theoretical calculations, such as the general coupled oscillator (GCO) model, which can correlate spectral features with specific structural elements. nih.gov
Other Spectroscopic Methods for Structural Elucidation (e.g., Electronic Circular Dichroism)
Electronic Circular Dichroism (ECD), which operates in the ultraviolet (UV) region of the spectrum, is a widely used technique for the rapid assessment of peptide secondary structure in solution. researchgate.netnih.gov By measuring the differential absorption of circularly polarized UV light by chiral molecules, ECD provides information about the global conformation of the peptide backbone. nih.gov
Synthetic peptides containing pseudoproline can be analyzed by ECD to determine if they adopt ordered structures. nih.gov For example, the presence of characteristic negative bands around 205 nm and 220 nm is indicative of an α-helical conformation. nih.gov While a short dipeptide like this compound is unlikely to form a stable helix on its own, its ECD spectrum can reveal the presence of local, ordered turn-like structures or a lack of significant secondary structure. The technique is valuable for comparing the conformational effects of incorporating pseudoproline versus other amino acids in a longer peptide sequence. researchgate.net
Table 2: List of Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinyl-L-cysteine(2,4-dimethoxybenzylidenepseudoproline) |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Cys | Cysteine |
| Trt | Trityl (triphenylmethyl) |
| Psi(Dmp,H)pro | (2,4-Dimethoxyphenyl,H)pseudoproline (a thiazolidine ring formed from cysteine and 2,4-dimethoxybenzaldehyde) |
| Oxa | (S)-Oxazolidine-4-carboxylic acid |
| Thz | (R)-Thiazolidine-4-carboxylic acid |
Computational Modeling and Simulation Approaches
To unravel the intricate three-dimensional landscape of This compound , researchers employ a variety of computational techniques. These in silico methods provide atomic-level insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations of Pseudoproline-Induced Conformational Changes
Molecular dynamics (MD) simulations are a computational microscope that allows for the observation of molecular motion over time. merckmillipore.comnih.gov For a peptide containing a Cys(Psi(Dmp,H)pro) moiety, MD simulations can elucidate how the thiazolidine ring restricts the conformational freedom of the peptide backbone. youtube.com Simulations track the trajectory of each atom based on a defined force field, revealing the dynamic interplay of forces that govern the peptide's shape. nih.gov
Table 1: Representative Parameters for a Hypothetical MD Simulation This interactive table outlines typical parameters used in an MD simulation to study a pseudoproline-containing peptide.
| Parameter | Value/Description | Purpose |
| System | Peptide in a solvated box (e.g., TIP3P water) | To mimic physiological conditions. |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy and forces between atoms. nih.gov |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100-500 ns | To allow for sufficient sampling of conformational space. nih.govelsevierpure.com |
| Analysis | RMSD, Dihedral Angles (Φ, Ψ), H-bonds, Cis/Trans Isomerization | To quantify conformational changes and stability. |
By analyzing the simulation trajectories, researchers can generate Ramachandran plots to visualize the allowed backbone dihedral angles (Φ, Ψ), demonstrating how the thiazolidine ring restricts the available conformational space compared to a more flexible, linear cysteine residue.
Density Functional Theory (DFT) and Ab Initio Calculations of Electronic and Geometric Structures
While MD simulations excel at capturing the dynamic behavior of large systems, Density Functional Theory (DFT) provides a highly accurate quantum mechanical description of the electronic structure and geometry of a molecule. nih.govresearchgate.net For This compound , DFT calculations are invaluable for understanding the intrinsic properties of the thiazolidine ring itself. nih.gov
These calculations can determine the most stable puckering conformation of the five-membered thiazolidine ring and the precise bond lengths and angles within the pseudoproline moiety. This information is crucial for refining the force fields used in MD simulations, ensuring they accurately represent the modified residue. researchgate.net Furthermore, DFT can be used to calculate the energy barrier for the rotation around the peptide bond preceding the pseudoproline, providing a theoretical basis for the observed preference for the cis conformation. nih.gov
Table 2: Hypothetical DFT-Calculated Properties of a Cys(ΨPro) Moiety This table presents the type of data that would be obtained from DFT calculations on a model thiazolidine ring system.
| Property | Calculated Value (Hypothetical) | Significance |
| Cis-Trans Energy Difference | cis isomer lower by 2-4 kcal/mol | Confirms the thermodynamic preference for the kinked conformation. |
| Ring Pucker | Endo/Exo conformations | Describes the 3D shape of the thiazolidine ring. |
| Mulliken Atomic Charges | Distributed across the ring | Provides insight into electrostatic interactions and reactivity. researchgate.net |
| HOMO-LUMO Gap | 4-5 eV | Relates to the electronic stability and reactivity of the moiety. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to conformational aspects)
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of molecules with their biological activity. nih.govfrontiersin.org While often used for predicting bioactivity, QSAR can also be applied to conformational properties. For a series of peptides containing different pseudoproline analogs, a QSAR model could be developed to predict the degree of cis-amide bond preference or the propensity to adopt a specific secondary structure, like a β-turn.
The "descriptors" in such a model would be derived from the structure of the pseudoproline itself, such as the isotropic surface area (ISA) or electronic charge index (ECI) of the substituents on the thiazolidine ring. sci-hub.se Although direct QSAR studies on This compound are not available, the methodology provides a framework for systematically designing peptides with desired conformational biases. frontiersin.org The goal is to establish a mathematical relationship where conformational properties are a function of the chemical sequence and modifications. nih.gov
Application of Machine Learning and Artificial Intelligence for Peptide Structure Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide science. frontiersin.orgfrontiersin.org Deep learning models, in particular, can be trained on large datasets of known peptide structures to predict the three-dimensional conformation from the amino acid sequence alone. youtube.com
For non-standard peptides containing modifications like pseudoproline, these models can be adapted by developing new feature engineering approaches that properly represent the modified residue. arxiv.org For instance, an ML model could be trained on a database of MD simulation results for various pseudoproline-containing peptides. Such a model could learn the complex relationship between the type of pseudoproline, the surrounding sequence, and the resulting conformational ensemble, potentially predicting the structure of novel peptides like This compound with much greater speed than running new simulations. youtube.comdigitellinc.com
Pseudoproline-Induced Conformational Constraints and Their Influence on Peptide Folding
The primary consequence of introducing a Cys(Psi(Dmp,H)pro) moiety is the imposition of rigid conformational constraints on the peptide backbone. nih.gov Unlike the flexible side chain of a standard cysteine residue, the cyclized thiazolidine ring locks the Φ dihedral angle and sterically influences the Ψ angle, significantly reducing the peptide's flexibility.
In the context of peptide design, this predictable turn-inducing capability is a powerful tool. It allows chemists to pre-organize a linear peptide into a conformation that is primed for a specific function, such as binding to a receptor or undergoing macrocyclization. nih.govresearchgate.net Studies have shown that incorporating pseudoprolines can dramatically increase the rate and yield of peptide cyclization reactions by bringing the N- and C-termini of the peptide into close proximity. nih.govresearchgate.net Therefore, the thiazolidine ring in This compound does not merely restrict motion; it actively guides the peptide into a defined conformational state, serving as a critical element in rational peptide design. nih.gov
Applications in the Design and Engineering of Complex Peptide Architectures
Synthesis of Long and Hydrophobic Peptide Sequences
The synthesis of long and hydrophobic peptides is notoriously difficult due to the high propensity of these sequences to aggregate on the solid support. chempep.combachem.com This aggregation can hinder the accessibility of the N-terminal amine for the next coupling step, resulting in truncated or deleted sequences. Pseudoproline dipeptides, including Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH, effectively mitigate these issues. chempep.comwikipedia.org
A prime example of the power of pseudoproline dipeptides is in the synthesis of amyloidogenic peptides, such as human islet amyloid polypeptide (hIAPP or amylin). chempep.comiris-biotech.de This 37-amino acid peptide is highly prone to aggregation and fibrillation, making its chemical synthesis by standard methods extremely challenging. chempep.com Research has shown that the incorporation of pseudoproline dipeptides at specific positions within the hIAPP sequence dramatically improves the synthetic outcome. chempep.comiris-biotech.de For instance, the synthesis of hIAPP and its fragments, which yielded only trace amounts of the desired product using standard Fmoc chemistry, was successfully achieved with high yields when pseudoproline dipeptides were utilized. chempep.com This approach has also been applied to the synthesis of other challenging amyloidogenic peptides, such as β-amyloid (1-42). bachem.com
Membrane proteins and their transmembrane domains are characterized by long stretches of hydrophobic amino acids, making them particularly susceptible to aggregation during SPPS. chempep.comnih.gov The use of pseudoproline dipeptides has proven to be a valuable strategy for the successful synthesis of these difficult sequences. chempep.com A notable case study is the synthesis of a 54-amino acid fragment of caveolin-1, which includes the intramembrane domain. nih.gov The successful synthesis of this long and hydrophobic peptide was contingent on the strategic placement of pseudoproline dipeptides, highlighting their critical role in enabling the assembly of membrane protein segments. nih.gov
Facilitation of Cyclic Peptide Synthesis and Macrocyclization
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. However, the macrocyclization step can be inefficient due to the entropic penalty of bringing the N- and C-termini of a linear precursor together. iris-biotech.deresearchgate.net Pseudoproline dipeptides, including this compound, play a significant role in facilitating this process. chempep.comwikipedia.orgpeptide.com
The introduction of a pseudoproline into a linear peptide precursor induces a bend or "kink" in the peptide backbone, which pre-organizes the peptide into a conformation that is more favorable for cyclization. nih.goviris-biotech.deresearchgate.net This pre-organization reduces the entropic barrier to ring closure, leading to faster and more efficient macrocyclization reactions, often at higher concentrations than would otherwise be possible. iris-biotech.depeptide.comresearchgate.net Studies have demonstrated significant increases in cyclization yields and accelerated reaction rates with the incorporation of pseudoprolines. nih.govpeptide.comacs.org For example, the on-resin cyclization of linear amylin (1-13) was accelerated by the presence of a pseudoproline dipeptide. peptide.com
Many biologically active peptides contain multiple cysteine residues that must be correctly paired to form specific disulfide bridges for proper folding and function. The regioselective formation of these disulfide bonds is a significant challenge in peptide synthesis. nih.govspringernature.com The use of different cysteine protecting groups with orthogonal deprotection conditions is a common strategy to address this. nih.govresearchgate.net
The trityl (Trt) group on the first cysteine of this compound is acid-labile and can be removed during the final cleavage from the resin. nih.gov The pseudoproline moiety itself acts as a temporary protecting group for the second cysteine's thiol group. nih.govbachem.com This thiazolidine (B150603) ring is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid, such as trifluoroacetic acid (TFA), used in the final cleavage step. bachem.comiris-biotech.de The differential lability of various cysteine protecting groups, such as Trt, Acm (acetamidomethyl), and StBu (tert-butylthio), allows for the sequential and regioselective formation of multiple disulfide bonds. nih.gov For instance, a combination of Trt and Acm protecting groups can be used to direct the formation of two distinct disulfide bridges within the same peptide. nih.gov
Development of Peptidomimetics and Constrained Peptide Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. Constrained peptide scaffolds, often created through cyclization or the introduction of non-natural amino acids, are a key strategy in the development of peptidomimetics. pnas.orgnih.govnih.gov
The ability of pseudoprolines to induce specific turns and conformations in a peptide chain makes them valuable tools for designing constrained peptide scaffolds. researchgate.netpnas.org By strategically placing pseudoproline dipeptides, it is possible to control the three-dimensional structure of a peptide, thereby creating a scaffold that can be further elaborated to develop potent and selective therapeutics. pnas.org Disulfide-constrained peptides, for which this compound is a key building block, are a prominent class of such scaffolds, offering high stability and a framework for engineering novel binding functionalities. nih.govnih.gov
Design of Turn Mimics and β-Hairpin Inducers
The thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety imposes significant steric constraints on the peptide backbone, favoring a cis-amide bond conformation over the more common trans form. iris-biotech.deiris-biotech.de This enforced cis-amide bond acts as a "molecular hinge," inducing a kink or turn in the peptide chain. epfl.ch This property is invaluable for the rational design of β-turns and β-hairpins, which are critical secondary structures for molecular recognition and biological activity in many peptides and proteins. nih.govnih.gov
By strategically placing This compound within a peptide sequence, chemists can promote the formation of these turn structures. The disruption of the linear peptide chain facilitates the formation of intramolecular hydrogen bonds that stabilize the β-turn or β-hairpin motif. nih.govmerckmillipore.com This approach is particularly advantageous in the synthesis of cyclic peptides, where the pre-organization of the linear precursor into a turn-like conformation can significantly increase the efficiency and yield of the cyclization reaction. iris-biotech.de Research has shown that the incorporation of a single pseudoproline can lead to a tenfold increase in product yield for highly aggregated sequences. iris-biotech.demerckmillipore.com
The effectiveness of pseudoprolines, including cysteine-derived variants, in preventing aggregation and improving synthesis outcomes has been demonstrated in comparative studies. For example, in the synthesis of a challenging peptide from the influenza virus hemagglutinin, the use of a Cys-derived pseudoproline dipeptide, Fmoc-Ala-Cys(Ψ(Dmp,H)pro)-OH, resulted in a crude product of excellent purity, comparable to that achieved with a well-established Ser-based pseudoproline and vastly superior to the heterogeneous product obtained without a pseudoproline. merckmillipore.com
Engineering of Proline Isosteres with Defined Conformational Preferences
The Cys(Psi(Dmp,H)pro) moiety serves as a proline isostere, but with distinct and tunable conformational properties. chempep.combeilstein-journals.org The degree of substitution on the thiazolidine ring influences the cis/trans amide bond equilibrium. epfl.ch While 2,2-dimethylated thiazolidines strongly favor the cis conformation, the 2,4-dimethoxyphenyl group in This compound also effectively induces a turn, although the precise cis:trans ratio can be sequence-dependent. epfl.chmerckmillipore.com This allows for the fine-tuning of the peptide backbone geometry.
Below is a table summarizing the impact of pseudoproline incorporation on peptide synthesis and conformation.
| Feature | Without Pseudoproline | With Cys(Psi(Dmp,H)pro) | Reference(s) |
| Predominant Amide Bond | Trans | Cis (favored) | iris-biotech.deiris-biotech.deepfl.ch |
| Peptide Aggregation | High risk, especially in "difficult sequences" | Significantly reduced | chempep.commerckmillipore.comnih.gov |
| Crude Peptide Purity | Often low, heterogeneous | High | merckmillipore.com |
| Synthesis Yield | Can be very low | Up to 10-fold increase reported | iris-biotech.demerckmillipore.com |
| Secondary Structure | Prone to β-sheet formation and aggregation | Induces β-turns/kinks | epfl.chnih.gov |
Role in Protein Engineering and Segment Condensation Approaches
The unique properties of This compound also extend to the realm of protein engineering and the chemical synthesis of large proteins.
Semisynthesis of Modified Protein Domains
In the semisynthesis of proteins, which involves the ligation of synthetic peptide fragments with recombinantly expressed protein segments, the use of pseudoproline dipeptides at the C-terminus of the synthetic peptide offers a significant advantage. peptide.com A major challenge in peptide segment condensation is the risk of epimerization at the C-terminal amino acid of the peptide thioester during activation. The incorporation of a C-terminal pseudoproline, such as in a peptide synthesized using This compound , effectively prevents this racemization. peptide.com
The thiazolidine structure of the pseudoproline protects the C-terminal residue from epimerization, ensuring the stereochemical integrity of the final ligated protein. This strategy has been successfully applied in the synthesis of glycopeptides and other complex protein domains. peptide.com Furthermore, the solubility-enhancing properties of pseudoprolines are highly beneficial, facilitating the handling and purification of protected peptide fragments, which are often prone to aggregation. chempep.compeptide.com
The general principle of using thiazolidine-containing fragments is also relevant in native chemical ligation (NCL) strategies. The N-terminal cysteine required for NCL can be protected as a thiazolidine, which can be unmasked under specific conditions to allow for the ligation reaction. nih.govresearchgate.net This approach has been utilized in the synthesis of numerous proteins, demonstrating the versatility of the thiazolidine motif in protein engineering. researchgate.net
The following table outlines the advantages of using C-terminal pseudoprolines in segment condensation.
| Challenge in Segment Condensation | Standard Approach | Approach with C-terminal Pseudoproline | Reference(s) |
| C-terminal Epimerization | High risk during activation | Racemization is suppressed | peptide.com |
| Fragment Solubility | Often poor, leading to aggregation | Improved solubility and handling | chempep.compeptide.com |
| Purification of Fragments | Can be difficult due to aggregation | Simplified purification | chempep.com |
| Overall Ligation Efficiency | Can be low due to solubility issues | Enhanced efficiency | peptide.com |
Emerging Research Directions and Future Perspectives
Exploration of Expanded Chemical Diversity in Pseudoproline Derivatives
The foundational concept of using a thiazolidine (B150603) ring to mimic proline is a well-established strategy for improving peptide synthesis. bachem.com However, current research is pushing beyond the standard derivatives to create a more diverse chemical toolbox. The primary goal is to fine-tune the properties of the pseudoproline moiety to offer more precise control over peptide conformation and stability.
Future research directions include the development of pseudoproline derivatives incorporating different heteroatoms, such as silicon or selenium, which could further modulate the electronic and conformational properties of the peptide backbone. chempep.com Another promising avenue is the creation of novel pseudoproline surrogates. For instance, researchers have developed 2-(oxazolidin-2-yl)phenol compounds that act as effective proline mimics and have been successfully applied in the synthesis of challenging peptides like amylin and β-amyloid (1–42). acs.org This expansion of chemical diversity will provide peptide chemists with a broader array of tools to tackle increasingly complex synthetic targets.
| Pseudoproline Type | Parent Amino Acid | Key Feature/Application | Reference |
|---|---|---|---|
| Oxazolidine (B1195125) (Oxa) | Serine, Threonine | Most common type, disrupts β-sheet formation. | chempep.comwikipedia.org |
| Thiazolidine (Thz) | Cysteine | Used for Cys-containing peptides, can enhance macrocyclization. | bachem.comacs.org |
| 2,4-dimethoxyphenyl-pseudothiaproline (Psi(Dmp,H)pro) | Cysteine | Subject of this article, compatible with standard Fmoc/tBu protocols. | iris-biotech.de |
| 2-(oxazolidin-2-yl)phenol | Serine | Novel surrogate for synthesizing "difficult peptides" like Aβ42. | acs.org |
Integration of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH into Automated and High-Throughput Synthesis Platforms
The compatibility of pseudoproline dipeptides with automated synthesis is a significant advantage, enabling the streamlined production of complex peptides. chempep.comactivotec.com Building blocks like this compound are designed for seamless integration into standard automated solid-phase peptide synthesis (SPPS) protocols, requiring no special equipment. chempep.comnih.gov This has been demonstrated with synthesizers such as the Activo-P11, where pseudoprolines are regularly used to enhance synthetic efficiency. activotec.com
The future of peptide synthesis is increasingly moving towards high-throughput and flow chemistry platforms. acs.orgdp.tech Integrating pseudoproline strategies into these systems could significantly accelerate the discovery and production of novel peptide therapeutics. chempep.com Flow chemistry, in particular, offers potential for improved reaction control and scalability. However, studies have shown that elevated temperatures and pressures in flow systems can lead to unexpected side reactions with pseudoproline moieties, highlighting a need for careful optimization. dp.tech Research focusing on the performance of specific derivatives like Cys(Psi(Dmp,H)pro) in continuous flow systems will be crucial for their widespread adoption in next-generation peptide manufacturing. The use of pseudoprolines has already proven invaluable, enabling the machine synthesis of peptides up to 80 amino acids in length with improved yield and purity. merckmillipore.com
Mechanistic Understanding of Pseudoproline-Mediated Peptide Chemistry
The primary mechanism by which pseudoprolines function is by inducing a conformational "kink" in the peptide backbone, similar to that caused by a natural proline residue. peptide.compeptide.com This is achieved through the five-membered oxazolidine or thiazolidine ring, which favors a cis-amide bond conformation over the more common trans-amide bond. chempep.comacs.org This disruption of the linear peptide chain effectively breaks up the interchain hydrogen bonding that leads to β-sheet formation and aggregation. chempep.comacs.org By preventing aggregation, the growing peptide chain remains well-solvated, improving the accessibility of the N-terminal for subsequent coupling reactions and leading to higher synthetic yields and purer products. chempep.commerckmillipore.com
Despite the clear benefits, a deeper mechanistic understanding is still required, particularly concerning potential side reactions. For example, research has shown that the presence of a pseudoproline moiety can catalyze aspartimide formation in adjacent aspartic acid residues, especially under the harsher conditions of flow chemistry. dp.tech Furthermore, the stability of the pseudoproline ring itself can be a concern. While thiazolidines derived from cysteine were once thought to be highly stable to TFA, more recent studies have shown that deprotection times can be significantly shorter than previously reported, varying based on the specific peptide sequence. acs.org Understanding these nuances is critical for the rational application of this compound and for developing strategies to mitigate unwanted side reactions, ensuring the integrity of the final peptide product.
Innovative Analytical Methods for Modified Peptides
The synthesis of complex peptides incorporating modifications like pseudoprolines necessitates the use of sophisticated analytical techniques for proper characterization and quality control. The structural complexity and the potential for side products require methods that can provide detailed information beyond simple purity assessment.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), remains a cornerstone for the purification and analysis of synthetic peptides, including those containing pseudoproline moieties. acs.orgnih.gov However, mass spectrometry (MS) is indispensable for confirming the identity and integrity of these modified molecules. Techniques such as nano-liquid chromatography coupled with tandem mass spectrometry (nanoLC-MS/MS) are powerful tools for identifying peptides that have been modified, sequencing them, and pinpointing the exact site of modification. nih.gov For cysteine-rich peptides, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is also frequently employed for accurate molecular weight determination. nih.gov
Future advancements will likely focus on developing automated, high-throughput analytical workflows that can keep pace with high-throughput synthesis platforms. This could involve integrating advanced MS techniques with isotope pattern recognition software to automatically detect and characterize modified peptides in complex mixtures. nih.gov As peptides like those synthesized using this compound become more common in drug discovery pipelines, the development of robust and validated analytical methods will be essential for research and regulatory purposes. news-medical.net
| Analytical Technique | Application for Modified Peptides | Reference |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purification and purity assessment of synthetic peptides. | acs.orgnih.gov |
| MALDI-TOF Mass Spectrometry | Accurate molecular weight determination of peptides. | nih.gov |
| NanoLC-MS/MS | Peptide sequencing, identification of modification sites, and characterization of reactive metabolites. | nih.gov |
| Isotope Pattern Recognition Software | Automated detection of modified peptides in complex mixtures using MS data. | nih.gov |
Theoretical Contributions to Peptide Design and Conformational Control
Computational and theoretical approaches are becoming increasingly vital in peptide science, offering insights that are difficult to obtain through experimental methods alone. For pseudoproline-containing peptides, computational modeling provides a powerful means to understand their conformational behavior and to guide the rational design of new synthetic targets.
Computational studies, such as those using ab initio and density functional theory calculations, have been employed to investigate the conformational preferences of pseudoproline residues. acs.org These studies have confirmed that pseudoprolines significantly increase the population of cis-amide bonds compared to standard peptide bonds, providing a theoretical basis for their structure-disrupting effects. acs.org Such models can also predict how factors like solvent polarity will influence the peptide's backbone conformation and puckering. acs.org
Q & A
What are the standard protocols for incorporating Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH into peptide sequences via solid-phase synthesis?
Level: Basic
Answer:
The compound is integrated into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Resin Activation: 2-CTC resin is commonly used for initial amino acid anchoring .
- Coupling: Activate Fmoc-Cys(Trt)-OH with HBTU/HOBt or DIPCDI/HOBt to minimize enantiomerization. Symmetrical anhydrides are preferred for cysteine residues to reduce racemization .
- Deprotection: Use 20% piperidine to remove the Fmoc group after each coupling step .
- Orthogonal Protection: The Trt (trityl) group on cysteine remains stable during synthesis and is removed post-cleavage with 95% TFA containing 1–5% TIS .
How does the choice of protecting groups (e.g., Trt vs. Thp) impact the synthesis efficiency of cysteine-rich peptides?
Level: Advanced
Answer:
- Trt Group: Offers acid-labile protection, enabling selective deprotection in TFA. However, it may require extended cleavage times and higher scavenger concentrations (e.g., EDT) to prevent side reactions in peptides with multiple Cys residues .
- Thp Group: Acid-cleavable and provides faster deprotection under milder conditions. Studies show Fmoc-Cys(Thp)-OH reduces aggregation and improves crude peptide solubility compared to Trt, enhancing synthesis yields in complex sequences .
Methodological Tip: For peptides prone to oxidation or aggregation, Thp protection is recommended, while Trt is suitable for stepwise disulfide bond formation .
What strategies prevent isomerization during the activation of Fmoc-Cys(Trt)-OH in SPPS?
Level: Advanced
Answer:
Isomerization arises during cysteine activation due to base-sensitive intermediates. Mitigation strategies include:
- Activation Reagents: Use DIPCDI/HOBt instead of uronium/phosphonium reagents (e.g., HBTU) to reduce racemization .
- Base Selection: Collidine is preferred over DIEA for uronium-based activators, as it minimizes base-induced side reactions .
- Low Temperature: Perform couplings at 4°C to slow racemization kinetics .
Data Insight: Figure A in shows that optimized activation reduces Cys isomerization by ~15% in automated flow synthesis .
How to optimize regioselective disulfide bond formation using this compound?
Level: Advanced
Answer:
Regioselectivity is achieved by pairing orthogonal protecting groups:
- Stepwise Oxidation: Use Fmoc-Cys(Trt) for residues requiring late-stage deprotection and Fmoc-Cys(Acm) for early oxidation. The Trt group is removed with TFA, while Acm is cleaved with iodine .
- Pseudoproline Design: The Ψ(Dmp,H)pro moiety in the compound introduces a conformational constraint, reducing misfolding during synthesis and directing correct disulfide pairing .
Case Study: In α-conotoxin synthesis, Trt-protected Cys residues at positions I/III and Acm at II/IV enabled >90% regioselective oxidation .
What are the challenges in purifying this compound-containing peptides, and how are they addressed?
Level: Advanced
Answer:
Challenges:
- Hydrophobicity: The Trt group increases peptide hydrophobicity, complicating RP-HPLC separation .
- Byproducts: Incomplete deprotection or oxidation generates heterogeneous mixtures.
Solutions: - Displacement Chromatography: Use silica-based columns with BTBA as a displacer in chloroform to resolve Trt-protected peptides with >95% purity .
- Scavenger Cocktails: Increase EDT concentration (up to 16 eq. per Cys residue) during TFA cleavage to prevent tert-butylcation side reactions .
How do pseudoproline motifs (e.g., Ψ(Dmp,H)pro) influence peptide folding and stability?
Level: Advanced
Answer:
Pseudoprolines disrupt β-sheet aggregation during synthesis, improving solubility and reducing truncation byproducts. The Ψ(Dmp,H)pro motif specifically:
- Enhances Folding: Introduces a kink in the peptide backbone, mimicking native proline conformations and facilitating correct disulfide bridging .
- Stabilizes Intermediates: Reduces aspartimide formation in adjacent residues by steric hindrance .
Application: Used in cationic antimicrobial peptides to maintain α-helical structures critical for membrane interaction .
What are the best practices for handling and storing this compound?
Level: Basic
Answer:
- Storage: Store at -20°C in airtight, light-protected containers. Avoid freeze-thaw cycles; aliquot stock solutions in DMSO (10 mM) .
- Solubility: Dissolve in DMSO with brief sonication (37°C). For aqueous buffers, add PEG300 or Tween 80 to prevent precipitation .
- Stability: The Trt group is stable to piperidine but degrades in prolonged TFA exposure. Limit cleavage to 2–4 hours .
How to troubleshoot low yields in peptides containing multiple this compound residues?
Level: Advanced
Answer:
Common Issues:
- Inefficient Coupling: Steric hindrance from Trt groups slows reaction kinetics.
- Oxidation Side Reactions: Premature disulfide formation during synthesis.
Solutions: - Extended Coupling Time: Double reaction time (e.g., 2 hours) with 5% DBU as an additive to enhance efficiency .
- Inert Atmosphere: Synthesize under N₂ to prevent aerial oxidation of free thiols post-deprotection .
- Mid-Synthesis Monitoring: Use MALDI-TOF MS after critical steps to detect truncations early .
Tables
Table 1: Comparison of Protecting Groups for Cysteine Residues
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 837.03 g/mol | |
| Solubility | >10 mM in DMSO | |
| Storage Stability | 6 months at -80°C | |
| Melting Point | 164–175°C (Trt-protected) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
